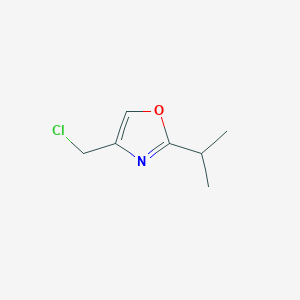

4-(Chloromethyl)-2-isopropyloxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOPSQQXAHCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376876 | |

| Record name | 4-(Chloromethyl)-2-isopropyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-97-0 | |

| Record name | 4-(Chloromethyl)-2-isopropyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(chloromethyl)-2-isopropyloxazole from isobutyramide

An In-Depth Technical Guide to the Synthesis of 4-(chloromethyl)-2-isopropyloxazole from Isobutyramide

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block. The primary synthetic strategy discussed is the direct, one-pot cyclocondensation of isobutyramide with 1,3-dichloroacetone. This approach is efficient and leverages readily available starting materials. This document offers in-depth mechanistic insights, a step-by-step experimental procedure, and a discussion of critical process parameters, intended for an audience of research chemists and professionals in drug development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocycle frequently incorporated into the structure of natural products and pharmacologically active molecules. Its presence can confer a range of biological activities, including anti-inflammatory, anti-tumor, and anti-epileptic properties.[1] Consequently, the development of robust and flexible synthetic routes to substituted oxazoles is of significant interest to the medicinal chemistry community. The target molecule, this compound, serves as a versatile intermediate. The chloromethyl group at the C4 position is a reactive handle, enabling further functionalization through nucleophilic substitution, thereby providing access to a diverse library of derivatives.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and convergent approach to constructing the this compound core from isobutyramide is through a cyclocondensation reaction. This strategy, a variation of the classic Hantzsch synthesis, involves the reaction of a primary amide with an α-haloketone.[1][2]

In this specific synthesis, isobutyramide provides the N3, C2, and isopropyl substituent, while 1,3-dichloroacetone provides the C4, C5, and the chloromethyl side chain. The reaction proceeds via the formation of the oxazole ring in a single, efficient transformation.

Figure 2: Proposed reaction mechanism for oxazole formation.

Experimental Protocol

This protocol describes a robust method for the synthesis of the target compound. It is critical to handle 1,3-dichloroacetone with care in a well-ventilated fume hood, as it is a potent lachrymator and skin irritant. [3]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isobutyramide | 563-83-7 | 87.12 | 8.71 g | 0.10 | Must be dry |

| 1,3-Dichloroacetone | 534-07-6 | 126.97 | 12.70 g | 0.10 | Handle in fume hood |

| Toluene | 108-88-3 | 92.14 | 200 mL | - | Anhydrous |

| p-Toluenesulfonic acid | 6192-52-5 | 190.22 | 0.95 g | 0.005 | Catalyst |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add isobutyramide (8.71 g, 0.10 mol), 1,3-dichloroacetone (12.70 g, 0.10 mol), p-toluenesulfonic acid (0.95 g, 0.005 mol), and anhydrous toluene (200 mL).

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction progresses.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

Expected Yield and Characterization

-

Yield: 65-75%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (s, 2H, -CH₂Cl), 3.00 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 1.35 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.0 (C2), 145.0 (C5), 135.0 (C4), 38.0 (-CH₂Cl), 28.0 (-CH(CH₃)₂), 21.0 (-CH(CH₃)₂).

-

MS (ESI): m/z calculated for C₇H₁₀ClNO [M+H]⁺: 160.05; found: 160.1.

Process Optimization and Critical Parameters

-

Reagent Purity: The isobutyramide and 1,3-dichloroacetone should be of high purity. The presence of water in the starting materials can hinder the reaction; hence, using a Dean-Stark apparatus to remove water azeotropically is crucial for driving the reaction to completion.

-

Catalyst: While the reaction can proceed thermally, an acid catalyst like p-toluenesulfonic acid significantly accelerates the dehydration step, leading to shorter reaction times and higher yields.

-

Temperature Control: Maintaining a consistent reflux temperature is important. Temperatures that are too low will result in slow conversion, while excessively high temperatures may lead to the formation of undesired byproducts.

-

Solvent: Toluene is an ideal solvent as it is non-polar and forms an azeotrope with water, facilitating its removal. Other non-polar solvents like xylene can also be used.

Conclusion

The synthesis of this compound from isobutyramide via a direct cyclocondensation with 1,3-dichloroacetone represents an efficient and scalable method for producing this valuable synthetic intermediate. The procedure is straightforward, utilizes common laboratory reagents, and provides good yields. The resulting product is a versatile platform for further chemical exploration in the fields of medicinal chemistry and materials science.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16, 5906-5909. Available at: [Link]

-

Li, W., et al. (2005). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Organic Letters, 7(24), 5353–5355. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

-

Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

-

CORE. Synthesis and applications of 4N-substituted oxazoles. Available at: [Link]

-

Wiley Online Library. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Available at: [Link]

-

Organic Syntheses. α,γ-DICHLOROACETONE. Available at: [Link]

-

ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Available at: [Link]

-

ACS Publications. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(chloromethyl)-2-isopropyloxazole

Preamble: The Analytical Imperative for a Versatile Heterocycle

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of countless therapeutic agents.[1][2] Among these, oxazole derivatives are prized as versatile intermediates and key structural motifs in drug discovery, valued for their wide spectrum of biological activities.[1][3][4] 4-(chloromethyl)-2-isopropyloxazole is one such building block, a molecule whose potential is unlocked through its reactive chloromethyl handle and stable isopropyloxazole core. Its utility in the synthesis of more complex pharmaceutical candidates necessitates a robust and unequivocal method for its structural characterization and purity assessment.[2][5][6]

This guide eschews a simple recitation of data, instead providing a holistic analytical framework. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not merely as data acquisition tools, but as interconnected methods of inquiry. Each step, from sample preparation to spectral interpretation, is explained with an emphasis on the underlying chemical principles, ensuring that the resulting analysis is not just a collection of spectra, but a self-validating confirmation of molecular identity and integrity.

Molecular Blueprint: Structure and Inherent Spectroscopic Properties

To analyze a molecule, we must first understand its architecture. This compound is a five-membered heteroaromatic ring bearing three distinct substituents.

Caption: Structure of this compound.

This structure dictates the expected spectroscopic signatures:

-

NMR: Distinct proton and carbon environments for the oxazole ring, the isopropyl group (with its characteristic symmetry), and the chloromethyl group.

-

Mass Spectrometry: A specific molecular weight and a tell-tale isotopic pattern due to the presence of a chlorine atom.

-

Infrared Spectroscopy: Vibrational modes corresponding to the C=N and C-O bonds of the heterocycle, C-H bonds of the alkyl groups, and the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

Causality: The ¹H NMR spectrum differentiates protons based on their electronic environment. Electron-withdrawing groups (like the oxazole ring and chlorine) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal according to the n+1 rule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The choice of CDCl₃ is strategic as it is an excellent solvent for many organic compounds and its residual proton signal does not typically interfere with analyte signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift calibration. This ensures accuracy and reproducibility across different instruments.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

Anticipated ¹H NMR Data:

| Protons | Functional Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 | Oxazole Ring | 7.5 - 8.0 | Singlet (s) | 1H | The sole proton on the electron-deficient aromatic ring, significantly deshielded. No adjacent protons to couple with. |

| -CH₂Cl | Chloromethyl | 4.5 - 4.8 | Singlet (s) | 2H | Protons on a carbon adjacent to an electronegative chlorine atom and the oxazole ring. No adjacent protons. |

| -CH- | Isopropyl | 3.0 - 3.5 | Septet (sept) | 1H | Methine proton coupled to the six equivalent protons of the two methyl groups (n=6, multiplicity=7). |

| -CH₃ | Isopropyl | 1.2 - 1.5 | Doublet (d) | 6H | Six equivalent protons of the two methyl groups, coupled to the single methine proton (n=1, multiplicity=2). |

Carbon-13 (¹³C) NMR Spectroscopy

Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are highly sensitive to the electronic nature of the carbon and its neighbors. Carbons in heteroaromatic rings and those bonded to electronegative atoms appear further downfield.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

Anticipated ¹³C NMR Data:

| Carbon Atom | Functional Group | Predicted δ (ppm) | Rationale |

| C2 | Oxazole Ring | 160 - 165 | Carbon double-bonded to nitrogen and single-bonded to oxygen, highly deshielded. |

| C4 | Oxazole Ring | 140 - 145 | Aromatic carbon attached to the chloromethyl group. |

| C5 | Oxazole Ring | 125 - 130 | Aromatic carbon bonded to a hydrogen atom. |

| -CH₂Cl | Chloromethyl | 40 - 45 | Aliphatic carbon bonded to an electronegative chlorine atom. |

| -CH- | Isopropyl | 28 - 33 | Aliphatic methine carbon. |

| -CH₃ | Isopropyl | 20 - 25 | Equivalent aliphatic methyl carbons. |

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the most crucial diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[7][8][9]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source. EI is a hard ionization technique that uses high-energy electrons (~70 eV) to create a molecular ion (M⁺•) and characteristic fragment ions, providing both molecular weight and structural information.[10]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and significant fragments.

Anticipated Mass Spectrum Data:

| m/z Value | Ion Identity | Description |

| ~175.05 | [M]⁺• (with ³⁵Cl) | Molecular ion peak corresponding to the more abundant chlorine isotope. |

| ~177.05 | [M+2]⁺• (with ³⁷Cl) | Isotopic molecular ion peak, approximately 1/3 the intensity of the M⁺• peak.[7][8] |

| ~140 | [M-Cl]⁺ | A common fragment resulting from the loss of the chlorine radical. |

| ~126 | [M-CH₂Cl]⁺ | Fragment corresponding to the loss of the chloromethyl group. |

| ~43 | [C₃H₇]⁺ | Isopropyl cation, a very common and stable fragment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a "fingerprint" of the functional groups present.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is a modern, rapid technique that requires minimal sample preparation.

-

Data Acquisition: Press the sample against the crystal with a pressure arm to ensure good contact.

-

Spectrum Collection: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument records the absorption of the evanescent wave that penetrates a short distance into the sample.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2870 | C-H stretch | Isopropyl & Chloromethyl groups |

| ~1640 | C=N stretch | Oxazole ring |

| ~1530 | Aromatic C=C stretch | Oxazole ring |

| 1100 - 1000 | C-O-C stretch | Oxazole ring ether linkage[11] |

| 800 - 600 | C-Cl stretch | Chloromethyl group |

Data Integration and Workflow for Unambiguous Confirmation

No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods.

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

The Logic of Confirmation:

-

Mass Spectrometry provides the molecular formula's mass (C₇H₁₀ClNOS) and confirms the presence of one chlorine atom via the characteristic M⁺•/[M+2]⁺• pattern.[7][8][10]

-

Infrared Spectroscopy validates the presence of the core functional groups: the oxazole ring (C=N, C-O-C) and the alkyl/chloroalkyl moieties (C-H, C-Cl).[11][12]

-

NMR Spectroscopy assembles the puzzle. ¹H and ¹³C NMR data confirm the exact number and type of proton and carbon environments, and the ¹H NMR splitting patterns reveal the precise connectivity (e.g., proving the isopropyl group is attached to the ring and not fragmented).[13][14]

Together, these techniques form a self-validating system. The data from one method must be consistent with the others. Any deviation would signal an impurity, an isomer, or a misidentification, demonstrating the robustness of this multi-faceted analytical approach.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds. DTIC.

- Chemistry Champs. (2024, October 7). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy (MSc 3 Sem).

- ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- Mohammed A.J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.

- ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins.

- Fernandes, C., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.

- Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13.

- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839.

- Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of 4-(chloromethyl)-2-isopropyloxazole

An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropyloxazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with an isopropyl group at the 2-position and a reactive chloromethyl group at the 4-position. This unique combination of a stable aromatic core and a versatile functional handle makes it a molecule of significant interest, particularly as a building block in synthetic organic chemistry and medicinal chemistry. Its structural similarity to intermediates used in the synthesis of high-profile pharmaceuticals underscores its potential in drug discovery and development.[1] This guide provides a comprehensive overview of its known physical and chemical properties, plausible synthetic routes, characteristic reactivity, and established safety protocols, designed for researchers and scientists engaged in chemical synthesis and pharmaceutical development.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its unique identifiers and core structural properties. These data are critical for regulatory compliance, literature searches, and accurate experimental design. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 39624-97-0 | [2][3][4] |

| Molecular Formula | C₇H₁₀ClNO | [2][3][4] |

| Molecular Weight | 159.61 g/mol | [2][3][4] |

| Canonical SMILES | CC(C)C1=NC=C(O1)CCl | |

| InChI Key | Not available | |

| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)Oxazole; 4-(Chloromethyl)-2-(prop-2-yl)-1,3-oxazole; 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | [2][3][5] |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation characteristics. The data available for this compound are largely based on computational predictions, which provide valuable estimates for experimental planning.

| Property | Predicted Value | Source |

| Boiling Point | 204.4 ± 15.0 °C (at 760 mmHg) | [3][4] |

| Density | 1.114 ± 0.06 g/cm³ | [3] |

| Appearance | Colorless Liquid (presumed) | [6] |

| pKa | 1.13 ± 0.36 | [3] |

These predicted values suggest that this compound is a relatively high-boiling liquid under standard conditions. Its density is slightly greater than that of water. The low predicted pKa value is characteristic of the weakly basic nitrogen atom within the oxazole ring.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathways

While specific, peer-reviewed syntheses for this compound are not extensively documented, its structure suggests two primary and highly plausible synthetic strategies based on established oxazole synthesis methodologies and functional group transformations.

Pathway A: Hantzsch-Type Oxazole Synthesis This classical approach involves the condensation of an α-haloketone with a primary amide. For this target molecule, the reaction would utilize 1,3-dichloroacetone and isobutyramide. The causality here is the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the halo-ketone, followed by cyclization and dehydration to form the stable aromatic oxazole ring. A similar method is documented for the synthesis of the analogous 4-(chloromethyl)-2-isopropylthiazole from 1,3-dichloroacetone and a thioamide.[1][7]

Pathway B: Chlorination of a Precursor Alcohol A more common and often higher-yielding strategy in modern synthesis involves the late-stage functionalization of a pre-formed heterocyclic core. In this workflow, 4-(hydroxymethyl)-2-isopropyloxazole would be synthesized first, followed by a chlorination reaction. The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation, typically achieved with high efficiency using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] This approach is often preferred as it can avoid potential side reactions associated with the highly reactive 1,3-dichloroacetone.

Caption: Proposed Synthetic Pathways to this compound.

Core Chemical Reactivity: The Chloromethyl Group

The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates classic Sₙ2 (bimolecular nucleophilic substitution) reactions.

This reactivity allows the oxazole core to be easily coupled with other molecular fragments, making it an ideal scaffold for building molecular libraries for drug discovery.[8][9] For instance, reaction with:

-

Amines (R-NH₂): Forms a new carbon-nitrogen bond, yielding aminomethyl-oxazole derivatives.

-

Thiols (R-SH): Forms a new carbon-sulfur bond, yielding thiomethyl-oxazole derivatives.

-

Cyanide (CN⁻): Forms a new carbon-carbon bond, extending the carbon chain by one unit.

-

Azide (N₃⁻): Yields an azidomethyl derivative, which can be further reduced to a primary amine or used in "click chemistry" reactions.

Caption: Reactivity Profile via Nucleophilic Substitution.

Applications in Research and Development

The value of this compound lies in its role as a versatile intermediate. The oxazole ring is a common motif in pharmacologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.[10] The presence of the chloromethyl "handle" allows for the systematic and efficient exploration of the chemical space around this privileged scaffold.

-

Drug Discovery Scaffold: Researchers can generate large libraries of candidate molecules by reacting this compound with diverse sets of nucleophiles (amines, phenols, etc.).[11][12] These libraries can then be screened against biological targets such as enzymes or receptors to identify new therapeutic leads.

-

Fragment-Based Drug Design (FBDD): The molecule can serve as a starting fragment that, once identified as binding to a biological target, can be elaborated into a more potent lead compound by growing the molecule from the reactive chloromethyl site.

-

Analogue Synthesis: It serves as a key intermediate for creating structural analogues of known drugs. The related thiazole intermediate, 4-(chloromethyl)-2-isopropylthiazole, is a known building block for the HIV protease inhibitor Ritonavir, highlighting the industrial relevance of this structural class.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound presents several hazards that necessitate strict safety protocols.

Hazard Profile:

-

Irritation: Causes skin irritation and serious eye irritation.[6][13][14] It is classified as a lachrymator, a substance that causes tearing.[6]

-

Respiratory Effects: May cause respiratory irritation upon inhalation.[6][13]

Experimental Protocol: Standard Handling Procedure

This protocol is a self-validating system designed to minimize exposure and ensure operator safety.

Sources

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [amp.chemicalbook.com]

- 5. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [amp.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. crceurope.com [crceurope.com]

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropyloxazole: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 4-(chloromethyl)-2-isopropyloxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By leveraging its distinct structural features—a stable oxazole core and a reactive chloromethyl group—this molecule serves as a versatile intermediate for the synthesis of diverse and complex molecular architectures. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications, particularly in the realm of medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₇H₁₀ClNO and a molecular weight of 159.61 g/mol .[1][2] The core of the molecule is a five-membered oxazole ring, substituted at the 2-position with an isopropyl group and at the 4-position with a chloromethyl group. The chloromethyl group acts as a reactive "synthetic handle," enabling a wide range of subsequent chemical modifications.[3]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39624-97-0 | [1] |

| Molecular Formula | C₇H₁₀ClNO | [1][2] |

| Molecular Weight | 159.61 g/mol | [1][2] |

| Boiling Point (Predicted) | 204.4 ± 15.0 °C | [1] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.13 ± 0.36 | [1] |

Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.

Proposed Synthesis and Purification

A proposed two-step synthesis is outlined below, starting from isobutyramide and 1,3-dichloroacetone.

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of this compound

-

To a solution of isobutyramide (1.0 equivalent) in a suitable solvent such as toluene or dioxane, add 1,3-dichloroacetone (1.0 equivalent).

-

Add a catalytic amount of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Elucidation of Molecular Structure: Predicted Spectroscopic Data

As experimental spectroscopic data for this compound is not publicly available, the following table provides predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signals |

| ¹H NMR | - Isopropyl CH: Septet, ~3.0-3.2 ppm- Isopropyl CH₃: Doublet, ~1.3-1.4 ppm- Chloromethyl CH₂: Singlet, ~4.5-4.7 ppm- Oxazole H-5: Singlet, ~7.5-7.7 ppm |

| ¹³C NMR | - Oxazole C-2: ~165-170 ppm- Oxazole C-4: ~140-145 ppm- Oxazole C-5: ~125-130 ppm- Chloromethyl CH₂: ~40-45 ppm- Isopropyl CH: ~30-35 ppm- Isopropyl CH₃: ~20-25 ppm |

| IR Spectroscopy | - C=N stretch (oxazole ring): ~1650-1600 cm⁻¹- C-O stretch (oxazole ring): ~1150-1050 cm⁻¹- C-H stretch (sp³): ~3000-2850 cm⁻¹- C-Cl stretch: ~800-600 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 159/161 (due to ³⁵Cl/³⁷Cl isotopes)- Major Fragments: Loss of Cl (m/z 124), loss of CH₂Cl (m/z 110), loss of isopropyl group (m/z 116/118) |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate for generating libraries of diverse compounds for biological screening.[5]

The oxazole ring itself is a common scaffold in many biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[6] The 2-isopropyl substituent provides a lipophilic group that can influence the pharmacokinetic properties of potential drug candidates.

Caption: Role of this compound as a versatile intermediate.

Safe Handling and Storage

This compound should be handled in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information:

-

Classification: Harmful if swallowed.[1]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its combination of a stable oxazole core and a reactive chloromethyl group allows for the straightforward synthesis of a wide variety of derivatives. While experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into this molecule is warranted to fully explore its potential in the development of novel therapeutics.

References

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S 2. 1 H NMR spectrum (400 MHz, CDCl 3 ) of poly[(2-isopropyl-2-oxazoline). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Retrieved from [Link]

-

MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

-

PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the functionalized polymer products:. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4-Dimethyl-2-(2-methyl-propyl)-oxazoline. Retrieved from [Link]Z1H)

Sources

- 1. rsc.org [rsc.org]

- 2. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. benthamscience.com [benthamscience.com]

- 5. epfl.ch [epfl.ch]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Two Versatile Heterocyclic Scaffolds for Drug Discovery: 4-Chloromethyl-2-isopropyloxazole and 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of two heterocyclic compounds of significant interest to researchers in drug development: 4-chloromethyl-2-isopropyloxazole (CAS Number 39624-97-0) and the more complex indole derivative, 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile. While chemically distinct, both molecules possess functionalities that make them valuable starting materials for the synthesis of novel bioactive compounds. This guide will delve into the technical details of each, offering insights into their utility for the synthesis of potential therapeutics.

Part 1: 4-Chloromethyl-2-isopropyloxazole (CAS 39624-97-0)

Core Properties and Physicochemical Data

4-Chloromethyl-2-isopropyloxazole is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a reactive chloromethyl group makes it a versatile building block in medicinal chemistry.[1][2]

| Property | Value | Source |

| CAS Number | 39624-97-0 | [3] |

| Molecular Formula | C₇H₁₀ClNO | [3] |

| Molecular Weight | 159.61 g/mol | [3] |

| Boiling Point | 204.4 ± 15.0 °C (Predicted) | [3] |

| Density | 1.114 ± 0.06 g/cm³ | [3] |

| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | [3] |

Synthesis and Reactivity

The synthesis of 4-chloromethyl-2-isopropyloxazole is not extensively detailed in publicly available literature; however, a plausible synthetic route can be inferred from the synthesis of its thiazole analog, 4-(chloromethyl)-2-isopropylthiazole.[4] This would likely involve the condensation of 2-methylpropanethioamide with 1,3-dichloroacetone, followed by chlorination of the resulting hydroxymethyl intermediate.

The primary reactive center of this molecule is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for creating libraries of compounds for drug screening.

Caption: Plausible synthetic pathway for 4-Chloromethyl-2-isopropyloxazole.

Applications in Drug Development

The oxazole ring is a common motif in many FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[2] The chloromethyl group on 4-chloromethyl-2-isopropyloxazole serves as a handle for introducing this scaffold into larger molecules. Potential applications include its use as a building block for the synthesis of:

-

Enzyme inhibitors: The oxazole ring can mimic peptide bonds or other biological recognition motifs.

-

Receptor agonists/antagonists: By attaching appropriate pharmacophores to the chloromethyl position, novel ligands for various receptors can be designed.

-

Antimicrobial and anticancer agents: Many heterocyclic compounds containing oxazole rings have demonstrated potent biological activities.[5]

Safety and Handling

Based on GHS classifications, 4-chloromethyl-2-isopropyloxazole is considered harmful if swallowed.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work in a well-ventilated fume hood is recommended.

Suppliers

A number of chemical suppliers offer 4-chloromethyl-2-isopropyloxazole. Some of these include:

-

Shanghai Hong-chuang Pharma Tech Co., Ltd.[6]

-

Changzhou Hopschain Chemical Co.,Ltd.[6]

-

Nanjing jinheyou Trading Co., Ltd.[6]

-

SINO High Goal Chemical Technology Co., Ltd.[6]

-

HANGZHOU LEAP CHEM CO., LTD.[6]

Part 2: 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile

A Note on Identification

A specific CAS number for 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile could not be definitively identified in the available literature, suggesting it may be a novel or less-common derivative. However, the core chemical structure is based on well-established and biologically significant scaffolds. For the purpose of this guide, we will discuss its synthesis and potential applications based on its constituent parts.

Core Properties and Physicochemical Data

The properties of this complex molecule can be inferred from its structure, which combines an indole ring system with a β-ketonitrile functionality. The indole portion is known for its diverse biological activities, while the active methylene group of the propanenitrile moiety provides a site for further chemical transformations.

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₁H₇N₃O₂ |

| Molecular Weight | 213.19 g/mol |

| Key Structural Features | Indole ring, isatin moiety, β-ketonitrile |

Synthesis and Reactivity

A plausible and efficient synthesis for this class of compounds involves a two-step process. The first step is the preparation of 3-cyanoacetylindole, which can be achieved through the cyanoacetylation of indole with cyanoacetic acid and acetic anhydride. The second step is a Knoevenagel condensation of the resulting 3-cyanoacetylindole with isatin (2,3-dioxoindoline).[7]

Caption: Proposed two-step synthesis of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile.

The reactivity of this molecule is centered around the active methylene group situated between the two carbonyl groups, which is acidic and can be readily deprotonated to form a nucleophilic carbanion. This allows for a variety of subsequent reactions, such as alkylations and further condensations, to build more complex molecular architectures.

Applications in Drug Development

The indole-3-glyoxylamide scaffold, which is structurally related to the target molecule, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] Derivatives of this scaffold have shown significant promise as:

-

Anticancer agents: Many indole-3-glyoxylamide derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]

-

Anti-inflammatory agents: Some derivatives have exhibited dual inhibition of COX-2 and 5-LOX, key enzymes in inflammatory pathways.[11]

-

Antiviral and antiprion agents: The versatility of the indole scaffold has led to the discovery of compounds with activity against HIV and prion diseases.[9]

The specific structure of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, with its extended conjugation and multiple hydrogen bond donors and acceptors, suggests it could be a potent inhibitor of various enzymes or protein-protein interactions.

Suppliers of Precursors

Part 3: Synergistic Potential and Future Directions

The two compounds detailed in this guide, 4-chloromethyl-2-isopropyloxazole and 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, offer a compelling opportunity for synergistic application in drug discovery. The electrophilic chloromethyl group of the oxazole derivative can be reacted with the nucleophilic active methylene group of the indole derivative. This reaction would lead to the creation of novel, complex hybrid molecules that combine the structural features of both parent compounds.

Caption: Proposed reaction between the two featured compounds to generate novel chemical entities.

This approach allows for the rapid generation of molecular diversity around two biologically relevant scaffolds. The resulting hybrid molecules could be screened for a wide range of therapeutic activities, leveraging the known pharmacological profiles of both oxazoles and indoles. Further derivatization of the hybrid molecule would also be possible, offering a rich platform for structure-activity relationship (SAR) studies.

References

- Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.

- Iannitelli, A., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5419.

-

PrepChem. (n.d.). Synthesis of B. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. Retrieved from [Link]

-

ResearchGate. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. PubMed. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved from [Link]

-

Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

-

ResearchGate. (2018). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. Retrieved from [Link]

-

MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

National Center for Biotechnology Information. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

-

RSC Publishing. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajprd.com [ajprd.com]

- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-(1H-INDOL-3-YL)-3-OXO-PROPIONITRILE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

The Chloromethyl-Oxazole Moiety: A Versatile Electrophilic Hub for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically significant agents.[1][2] Its value is immensely amplified when functionalized with a chloromethyl group, a reactive "handle" that unlocks a vast landscape of synthetic possibilities.[3][4] This guide provides a comprehensive exploration of the reactivity of the chloromethyl group on an oxazole ring, moving beyond a mere catalog of reactions to delve into the mechanistic underpinnings and strategic considerations that empower rational molecular design. We will dissect the key transformations—nucleophilic substitution, oxidation, and reduction—offering field-proven insights and detailed protocols to guide the modern chemist in harnessing the full potential of this versatile synthetic building block.

Introduction: The Oxazole Core and the Strategic Importance of the Chloromethyl Group

The five-membered aromatic oxazole ring, containing both nitrogen and oxygen, is a privileged scaffold in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets like enzymes and receptors.[1][5] This has led to its incorporation into a wide array of therapeutic agents.[6][7] The introduction of a chloromethyl group onto this heterocyclic core is a deliberate and strategic synthetic decision. This appendage transforms the otherwise relatively stable oxazole into a potent electrophilic building block, highly susceptible to a range of chemical modifications.[4]

The reactivity of the chloromethyl group is analogous to that of benzylic halides, where the adjacent aromatic ring plays a critical role in stabilizing the transition state of nucleophilic substitution reactions.[8] The electron-withdrawing nature of the oxazole ring further enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophilic attack.[9] This inherent reactivity allows for the facile and often high-yielding introduction of diverse functionalities, a crucial aspect in the construction of compound libraries for structure-activity relationship (SAR) studies in drug development.[8]

The position of the chloromethyl group on the oxazole ring—be it at the C2, C4, or C5 position—subtly influences its reactivity and the steric accessibility of the electrophilic carbon. While the fundamental reaction types remain consistent, the electronic environment imparted by the specific substitution pattern can affect reaction rates and optimal conditions. This guide will primarily focus on the general reactivity profile, with the understanding that positional isomers may require nuanced optimization.

The Workhorse Reaction: Nucleophilic Substitution

The most prominent and widely exploited feature of chloromethyl-oxazoles is the susceptibility of the chloromethyl group to nucleophilic substitution, predominantly proceeding via an SN2 mechanism.[8][9] The primary nature of the carbon atom minimizes steric hindrance, and the chlorine atom serves as an excellent leaving group, facilitating displacement by a vast array of nucleophiles.[9]

Mechanistic Considerations: An SN2 Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[9] This is favored by the sterically accessible primary carbon of the chloromethyl group.[9] The incoming nucleophile attacks the electrophilic methylene carbon from the backside, leading to a pentacoordinate transition state, followed by the inversion of stereochemistry (though often not relevant for this achiral substrate) and the expulsion of the chloride ion. The oxazole ring's ability to stabilize the partial negative charge that develops on the leaving group in the transition state contributes to the high reactivity of this system.[8]

Scope of Nucleophiles

The electrophilic nature of the chloromethyl group allows it to react with a broad spectrum of nucleophiles, leading to a diverse array of functionalized oxazoles.

-

N-Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines like imidazole and piperazine readily displace the chloride to form the corresponding amino-methyl-oxazoles.[10] These reactions are fundamental in medicinal chemistry for introducing basic nitrogen atoms, which can be crucial for modulating solubility and forming salt forms of drug candidates.

-

O-Nucleophiles: Alkoxides and phenoxides react to form ethers. This transformation is valuable for introducing alkoxy or aryloxy moieties, which can influence the lipophilicity and metabolic stability of a molecule.[10]

-

S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react efficiently to yield thioethers.[10] These thioethers can be further oxidized to sulfoxides or sulfones, providing additional avenues for structural diversification.[10]

-

C-Nucleophiles: Stabilized carbanions, such as those derived from malonates, are effective nucleophiles for forming new carbon-carbon bonds.[10] This is exemplified in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[11] Cyanide is another effective carbon nucleophile, yielding the corresponding cyanomethyl-oxazole, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.[10]

-

Other Nucleophiles: Azide ions are potent nucleophiles that lead to the formation of azidomethyl-oxazoles, which can be subsequently reduced to primary amines or participate in cycloaddition reactions.[9]

Comparative Reactivity: Chloromethyl vs. Bromomethyl

For applications requiring enhanced reactivity, the corresponding bromomethyl-oxazole is a superior alternative.[11] Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which better stabilizes the negative charge.[11] This translates to faster reaction rates, the ability to use milder reaction conditions, and often higher yields in nucleophilic substitution reactions.[11]

| Feature | 2-Chloromethyl-4,5-diphenyl-oxazole | 2-Bromomethyl-4,5-diphenyl-oxazole | Rationale |

| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[11] |

| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | A more reactive electrophile requires less time for complete conversion.[11] |

| Typical Reaction Temp. | Higher (e.g., 50°C to reflux) | Lower (e.g., Room Temp. to 50°C) | The higher energy barrier for displacing chloride often necessitates more thermal energy.[11] |

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

Protocol for 2-Bromomethyl-4,5-diphenyl-oxazole (More Reactive): [11]

-

Reaction Setup: To a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF) is added the primary amine (1.1 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-substituted product.

Protocol for 2-Chloromethyl-4,5-diphenyl-oxazole (Less Reactive): [11]

-

Reaction Setup: To a solution of 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO) is added the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.

-

Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.

-

Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Oxidation and Reduction of the Chloromethyl Group

While nucleophilic substitution is the most common transformation, the chloromethyl group can also undergo oxidation and reduction, further expanding the synthetic utility of these oxazole building blocks.

Oxidation to Aldehydes and Carboxylic Acids

The chloromethyl group can be oxidized to the corresponding oxazole-carboxaldehyde or oxazole-carboxylic acid.[9] These transformations introduce valuable functional groups that can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation. Common oxidizing agents for this purpose include potassium permanganate.[9]

Reduction to a Methyl Group

Reduction of the chloromethyl group to a methyl group can be achieved using reducing agents like lithium aluminum hydride.[9] This transformation is useful when the chloromethyl group has served its purpose as a reactive handle for a preceding reaction step and needs to be removed to yield the final target molecule with a simple methyl substituent.

Reactivity of the Oxazole Ring Itself

It is important to consider the reactivity of the oxazole ring under various conditions to avoid unintended side reactions.

-

Electrophilic Aromatic Substitution: The oxazole ring is electron-deficient and therefore generally resistant to electrophilic aromatic substitution.[8] The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2.[8][12] However, the presence of the electron-withdrawing chloromethyl group further deactivates the ring, making such reactions highly disfavored.[8]

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups.[13] While the electron-withdrawing nature of the chloromethyl group would likely require forcing conditions or activation with a Lewis acid for cycloadditions to occur, this potential reactivity should be considered when planning synthetic routes involving potent dienophiles.[8]

Conclusion and Future Perspectives

The chloromethyl-oxazole moiety is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its high reactivity towards nucleophilic substitution provides a reliable and efficient means to introduce a vast array of functional groups, enabling the rapid generation of diverse compound libraries for biological screening.[8] The ability to further transform the chloromethyl group through oxidation and reduction adds another layer of synthetic flexibility. A thorough understanding of the mechanistic principles governing its reactivity, particularly the nuances of the SN2 pathway and the comparative reactivity of chloro- versus bromo-derivatives, is paramount for its strategic and successful application. As the demand for novel, complex, and biologically active molecules continues to grow, the chloromethyl-oxazole will undoubtedly remain a key player in the synthetic chemist's toolbox, facilitating the discovery and development of the next generation of therapeutics.

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Taylor & Francis. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

-

Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Patti, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1663-1666. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Hassner, A. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1456. Available at: [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-22. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 10. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Versatile Building Block: A Technical Guide to 4-(Chloromethyl)-2-isopropyloxazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold and the Promise of a Unique Derivative

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its presence in a multitude of natural products and synthetic compounds with diverse biological activities has cemented its importance in the pursuit of novel therapeutics.[1] This guide focuses on a particularly promising derivative, 4-(chloromethyl)-2-isopropyloxazole , a versatile building block poised for significant applications in drug discovery. Its unique combination of a reactive chloromethyl group and a sterically influential isopropyl moiety on the stable oxazole core offers a powerful platform for the synthesis of innovative drug candidates. This document will provide an in-depth exploration of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and scientific rationale.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a well-established chemical transformation analogous to the Hantzsch thiazole synthesis. This method involves the condensation of an amide, in this case, isobutyramide, with a 1,3-dihaloacetone, followed by cyclization. A plausible and practical synthetic route is the reaction of isobutyramide with 1,3-dichloroacetone.[2][3]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

Isobutyramide

-

1,3-Dichloroacetone[4]

-

Acetone (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyramide (1.0 eq) and anhydrous magnesium sulfate (1.2 eq) to anhydrous acetone.

-

Addition of Dichloroacetone: Slowly add 1,3-dichloroacetone (1.0 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the magnesium sulfate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetone and magnesium sulfate is crucial to prevent the hydrolysis of 1,3-dichloroacetone and the intermediate species, which would lead to undesired side products.

-

Magnesium Sulfate: Magnesium sulfate acts as a mild Lewis acid to activate the carbonyl group of 1,3-dichloroacetone and also serves as a dehydrating agent to drive the cyclization reaction to completion.

-

Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acidic impurities, ensuring the stability of the final product.

The Locus of Reactivity: The Chloromethyl Group

The primary driver of this compound's utility in medicinal chemistry is the highly reactive chloromethyl group at the C4 position. This electrophilic center is an excellent handle for introducing a wide array of functional groups and molecular scaffolds through nucleophilic substitution reactions.[5] This allows for the systematic exploration of the chemical space around the core oxazole structure, a key strategy in structure-activity relationship (SAR) studies.

General Reaction Scheme for Nucleophilic Substitution:

Caption: General nucleophilic substitution on the chloromethyl group.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of therapeutic areas.

Kinase Inhibitors

The oxazole scaffold is a common feature in many kinase inhibitors.[6][7][8] By utilizing the chloromethyl group to introduce various amine-containing fragments, it is possible to synthesize libraries of compounds for screening against different kinases, which are crucial targets in oncology and inflammatory diseases. For instance, reaction with an appropriate aniline derivative could lead to the formation of a key pharmacophore present in many tyrosine kinase inhibitors.

Workflow for the Synthesis of a Potential Kinase Inhibitor Precursor:

Caption: Workflow for synthesizing potential kinase inhibitors.

Antimicrobial Agents

Isoxazole derivatives have demonstrated significant antimicrobial activity.[9][10][11][12][13] The 2-isopropyloxazole moiety, in particular, can be explored for its contribution to antibacterial and antifungal properties. The chloromethyl handle allows for the introduction of various functionalities known to enhance antimicrobial efficacy, such as quaternary ammonium salts or other heterocyclic rings. A study on 4-chloro-2-isopropyl-5-methylphenol has shown its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the 2-isopropyl and chloro-substituted aromatic system could be a valuable pharmacophore.[10]

Quantitative Data for a Structurally Related Antimicrobial Compound:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-chloro-2-isopropyl-5-methylphenol | MRSA | 32 | [10] |

Anti-inflammatory Drugs

The oxazole core is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. By reacting this compound with various nucleophiles, such as phenols or carboxylic acids, it is possible to generate a diverse range of ester and ether-linked compounds for evaluation as potential anti-inflammatory agents.

Detailed Protocol for a Representative Nucleophilic Substitution Reaction

Synthesis of 4-(Aminomethyl)-2-isopropyloxazole Derivatives:

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline)

-

Potassium carbonate or triethylamine

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.

-

Addition of Reagents: Add the desired amine (1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter off any inorganic salts. If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-(aminomethyl)-2-isopropyloxazole derivative.

Self-Validating System: